molecular formula C11H12N2O5 B14224307 N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide CAS No. 821765-23-5

N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide

Cat. No.: B14224307
CAS No.: 821765-23-5
M. Wt: 252.22 g/mol
InChI Key: HMWNETVXCBMBTK-UHFFFAOYSA-N
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Description

N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxymethyl group, a nitrophenyl group, and an oxirane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide typically involves multiple steps. One common method includes the nitration of a phenyl compound followed by the introduction of a hydroxymethyl group. The oxirane ring is then formed through an epoxidation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can open the oxirane ring under basic conditions.

Major Products Formed

    Oxidation: Formation of N-[3-(Carboxy)-4-nitrophenyl]-2-methyloxirane-2-carboxamide.

    Reduction: Formation of N-[3-(Hydroxymethyl)-4-aminophenyl]-2-methyloxirane-2-carboxamide.

    Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxirane ring can react with nucleophilic sites in biomolecules, leading to potential therapeutic effects. The hydroxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Hydroxymethyl)-4-aminophenyl]-2-methyloxirane-2-carboxamide
  • N-[3-(Carboxy)-4-nitrophenyl]-2-methyloxirane-2-carboxamide
  • N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxylic acid

Uniqueness

N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and an oxirane ring allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and development.

Properties

CAS No.

821765-23-5

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

N-[3-(hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide

InChI

InChI=1S/C11H12N2O5/c1-11(6-18-11)10(15)12-8-2-3-9(13(16)17)7(4-8)5-14/h2-4,14H,5-6H2,1H3,(H,12,15)

InChI Key

HMWNETVXCBMBTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

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